4-Methylpyridine N-oxide

Thermochemistry Bond Energetics Substituent Effects

Researchers needing a mild phosphorylation reagent often face amine contamination and substrate degradation. 4-Methylpyridine N-oxide offers a solution. - Enables amine-free O-phosphorylation of alcohols at room temp with high chemoselectivity. - Achieves inhibitory effects on proton extrusion/nitrate uptake in roots, unlike stimulatory 2-Me analogs. - Bulk stock available, with purity ≥98% (GC), from a globally shipping supply partner.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1003-67-4
Cat. No. B094516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridine N-oxide
CAS1003-67-4
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
InChIKeyIWYYIZOHWPCALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.16 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyridine N-oxide (1003-67-4): Key Structural, Thermochemical, and Chemical Properties for Research and Industrial Procurement


4-Methylpyridine N-oxide (CAS 1003-67-4) is a heterocyclic N-oxide derived from 4-picoline. It is a white to light yellow crystalline solid with a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol . Its melting point is reliably reported as 182–186 °C , and it has a flash point of 149 °C (closed cup) . The compound is soluble in water, ethanol, and acetone . Critically evaluated thermophysical data, including enthalpy of formation and sublimation, are available from NIST [1].

4-Methylpyridine N-oxide: Why In-Class Substitution is Not Straightforward


While 4-Methylpyridine N-oxide belongs to the class of pyridine N-oxides, its performance in key applications is distinct from its close analogs, such as pyridine N-oxide, 2-methylpyridine N-oxide, and 3-methylpyridine N-oxide. This differentiation arises from the specific electronic and steric effects of the methyl group at the 4-position, which influences its coordination chemistry [1], its reactivity in organocatalytic processes [2], and its biological activity profile [3]. Direct substitution with other N-oxides cannot be assumed without quantitative evaluation, as demonstrated by the comparative evidence below.

4-Methylpyridine N-oxide: Quantifiable Differentiation Evidence for Informed Scientific Selection


4-Methylpyridine N-oxide vs. Pyridine N-oxide: Enthalpy of Formation and N-O Bond Strength

The electron-donating methyl group at the 4-position significantly alters the fundamental thermochemistry of the N-oxide. 4-Methylpyridine N-oxide exhibits a markedly lower enthalpy of formation (ΔfH°) compared to pyridine N-oxide, indicating a different energetic landscape [1]. This is further reflected in the energy of dissociation for the N→O bond, which is 259.0 kJ mol⁻¹ for 4-methylpyridine 1-oxide, compared to a calculated value for pyridine 1-oxide [2].

Thermochemistry Bond Energetics Substituent Effects

4-Methylpyridine N-oxide vs. 2-Methyl and 3-Methyl Analogs: Distinct Coordination Behavior in Manganese(II) Bromide Complexes

In a direct structural comparison, manganese(II) bromide complexes with four pyridine N-oxides (PNO, 2MePNO, 3MePNO, and 4MePNO) exhibit significant differences in their dimeric structures and solvent coordination [1]. While all four form pseudo-octahedral dimers, the 4-methyl derivative uniquely incorporates a bound methanol molecule in its crystal lattice, whereas the 2-methyl and 3-methyl analogs incorporate water or additional ligand molecules [1].

Coordination Chemistry Crystal Engineering Ligand Design

4-Methylpyridine N-oxide vs. 2-Methylpyridine N-oxide: Divergent Effects on Plant Physiology

In a study of N-oxide effects on maize seedlings, 4-methylpyridine N-oxide exhibited an inhibitory profile, distinctly different from the stimulatory action of 2-methylpyridine N-oxide [1]. Specifically, 4-methylpyridine N-oxide inhibited H+-ATPase activity, proton extrusion, and nitrate uptake, while 2-methylpyridine N-oxide was the most effective at stimulating these processes [1].

Plant Growth Regulation Agrochemicals Biochemical Assays

4-Methylpyridine N-oxide: Unique Organocatalytic Role in Amine-Free Phosphorylation

4-Methylpyridine N-oxide serves as a mild and efficient organocatalyst for the phosphorylation of alcohols, enabling a chemoselective and amine-free method [1]. This reaction proceeds at room temperature with 4 Å molecular sieves and is compatible with acid- or base-sensitive substrates [1]. While other N-oxides might be considered, this specific method and its high yield for various substrates are documented specifically for 4-methylpyridine N-oxide [1].

Organocatalysis Synthetic Methodology Phosphorylation

4-Methylpyridine N-oxide vs. Pyridine N-oxide: Enhanced Basicity and N-O Bond Length

Gas-phase electron diffraction (GED) and DFT calculations reveal that the 4-methyl substituent directly alters the molecular geometry and electronic structure of the N-oxide [1]. The presence of the electron-donating CH3 group leads to an increase in the N→O bond length compared to unsubstituted pyridine N-oxide [1]. This elongation is consistent with enhanced hyperconjugation and a stronger N→O semipolar bond [1].

Molecular Structure Gas-Phase Electron Diffraction Electronic Effects

4-Methylpyridine N-oxide: Inclusion as an Accelerator in Industrial Phosphating Solutions

A patent for N-oxide accelerated phosphating solutions explicitly includes 4-methylpyridine N-oxide as a preferred accelerator component [1]. The solution contains 0.2 to 3 g/L zinc ions, 3 to 50 g/L phosphate ions, and 0.05 to 4 g/L of an organic N-oxide [1]. The N-oxide is preferably chosen from a list that includes pyridine-N-oxide, 2-methylpyridine-N-oxide, and 4-methylpyridine-N-oxide [1].

Surface Treatment Corrosion Protection Metal Finishing

4-Methylpyridine N-oxide (1003-67-4): Recommended Application Scenarios Based on Quantifiable Evidence


Coordination Chemistry and Crystal Engineering

Researchers designing metal-organic frameworks or studying supramolecular assembly should select 4-methylpyridine N-oxide when the specific crystal packing, solvent coordination, or ligand geometry observed in its complexes is desired. Its distinct behavior compared to 2- and 3-methyl analogs in manganese(II) bromide systems [1] makes it a valuable tool for fine-tuning structure.

Agrochemical and Plant Physiology Research

In plant biology studies, 4-methylpyridine N-oxide is a preferred reagent for inducing a specific inhibitory response on proton extrusion and nitrate uptake in roots, in contrast to the stimulatory effects of 2-methylpyridine N-oxide [2]. This makes it a useful tool for investigating plant ion transport mechanisms.

Mild Organocatalysis for Sensitive Substrates

Process chemists seeking a mild, amine-free method for the phosphorylation of alcohols should consider 4-methylpyridine N-oxide as a first-line reagent. Its documented efficacy at room temperature with high chemoselectivity [3] is a key advantage for complex molecule synthesis.

Industrial Metal Surface Treatment

Manufacturers and users of phosphating solutions for corrosion protection can specify 4-methylpyridine N-oxide as a validated accelerator component, as per established patent literature [4]. This provides a documented and industrially relevant application for bulk procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.